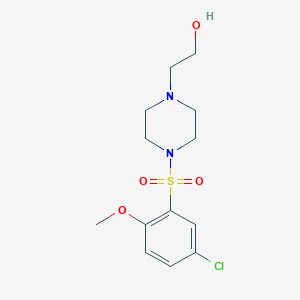

2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol

Description

2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine-derived compound featuring a sulfonyl-linked 5-chloro-2-methoxyphenyl group and an ethanol side chain. The 5-chloro-2-methoxy substitution on the phenyl ring introduces steric and electronic effects that may influence receptor binding, solubility, and metabolic stability compared to analogs with different substituents.

Properties

IUPAC Name |

2-[4-(5-chloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O4S/c1-20-12-3-2-11(14)10-13(12)21(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNHEHKTSRTUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCN(CC2)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with piperazine, followed by the introduction of an ethanol group. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, it may act as an antagonist or agonist at adrenergic receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol and related compounds:

Key Structural and Functional Insights:

4-Chloro-3-methylphenyl () introduces steric hindrance from the methyl group, which may reduce binding affinity in certain biological targets .

Piperazine Modifications: The ethanol side chain in the target compound and its analogs (e.g., ) improves water solubility, critical for bioavailability. Hydroxyzine’s ethoxyethanol chain and benzhydryl group enable CNS penetration, highlighting how piperazine modifications dictate therapeutic applications .

Safety and Reactivity :

- The 4-chloro analog (CAS 16017-65-5) has documented safety protocols under UN GHS guidelines, suggesting shared handling precautions for structurally similar sulfonyl piperazines .

Synthetic Approaches: Synthesis of piperazine sulfonates often involves nucleophilic substitution (e.g., coupling bromoethanone with sulfonyl piperazine in ethanol/triethylamine, as in ) . Fluorinated derivatives () require reflux with potassium carbonate, emphasizing the role of reaction conditions in introducing diverse substituents .

Biological Activity

The compound 2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol is a piperazine derivative notable for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 435.9 g/mol. The structure features a piperazine ring substituted with a sulfonyl group and a chloro-methoxy phenyl moiety, which is essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antibacterial Activity : The sulfonamide group is known for its antibacterial properties, as it can inhibit bacterial folic acid synthesis.

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases like Alzheimer's disease .

- Binding Affinity : Studies indicate that this compound exhibits significant binding affinity to bovine serum albumin (BSA), which may enhance its bioavailability and therapeutic efficacy .

Antibacterial Activity

In vitro studies have demonstrated that 2-(4-((5-Chloro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)ethanol exhibits antibacterial effects against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for several bacterial strains, revealing promising results.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be developed as a new antibacterial agent.

Enzyme Inhibition

The compound was also evaluated for its ability to inhibit AChE and urease. The results indicated a competitive inhibition mechanism, with IC50 values as follows:

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 25 |

| Urease | 30 |

This enzyme inhibition profile highlights the potential use of the compound in treating conditions associated with cholinergic dysfunction and urinary tract infections .

Case Studies

A notable study investigated the effects of this compound on Chlamydia infections. In vitro assays showed that it significantly reduced chlamydial inclusion numbers and altered their morphology in infected cells. This suggests a potential role in developing treatments for chlamydial infections, which are often resistant to conventional therapies .

Another study focused on the compound's effects on glucose metabolism, indicating that it could help regulate plasma glucose levels, thus showing promise for use in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.